![molecular formula C13H17N3O2 B6604597 tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate CAS No. 2773479-71-1](/img/structure/B6604597.png)
tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is an organic compound that has been used in a variety of scientific research applications. This compound is a member of the pyrrolo[1,2-c]pyrimidine family and is composed of a tert-butyl group attached to a seven-membered ring containing nitrogen and carbon atoms. This compound is known to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate has been used in a variety of scientific research applications, ranging from drug discovery to synthetic organic chemistry. In drug discovery, the compound has been used in the synthesis of novel small molecules and peptides, as well as in the development of new therapeutic agents. In synthetic organic chemistry, the compound has been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is not yet fully understood. However, it is believed to act as a non-competitive inhibitor of enzymes, such as proteases and phosphatases. This inhibition is thought to be mediated by the formation of a covalent bond between the tert-butyl group and the enzyme’s active site.
Biochemical and Physiological Effects
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate has been shown to have a variety of biochemical and physiological effects. In particular, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other small molecules. Additionally, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, nucleic acids, and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate has a number of advantages when used in laboratory experiments. First, the compound is relatively easy to synthesize from commercially available starting materials. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound has a low toxicity, making it safe to use in a variety of laboratory experiments.
However, there are also a number of limitations when using tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate in laboratory experiments. First, the compound is relatively expensive to synthesize, making it cost-prohibitive for some experiments. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, the compound has a relatively low affinity for many enzymes, making it difficult to use in enzyme-based experiments.
Orientations Futures
The future of tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is promising, as there are a number of potential applications for this compound. First, the compound could be used in the development of new therapeutic agents, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other small molecules. Additionally, the compound could be used in the synthesis of novel small molecules and peptides, as it has been shown to act as a catalyst in a variety of reactions. Finally, the compound could be used in the development of new diagnostic tools, as it has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, nucleic acids, and lipids.
Méthodes De Synthèse
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate can be synthesized from commercially available starting materials, such as 7-methylpyrrolo[1,2-c]pyrimidine, tert-butyl isocyanate, and potassium carbonate. The reaction is carried out in a three-step process. First, the 7-methylpyrrolo[1,2-c]pyrimidine is reacted with tert-butyl isocyanate to form an intermediate compound. This intermediate compound is then reacted with potassium carbonate to form the desired product, tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate.
Propriétés
IUPAC Name |
tert-butyl N-(7-methylpyrrolo[1,2-c]pyrimidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-10-7-11(14-8-16(9)10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNBZSDSEJQBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=NC(=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

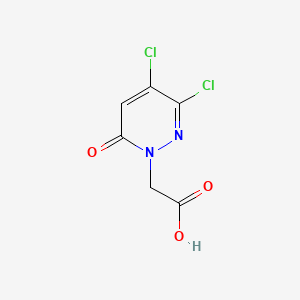
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)
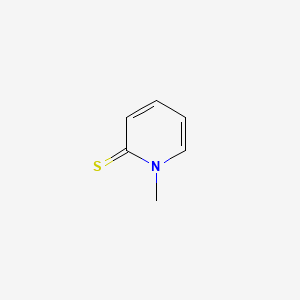

![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)
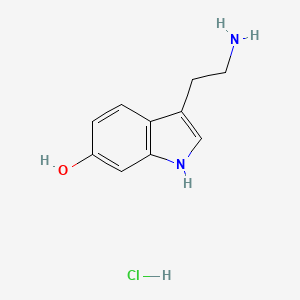
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)
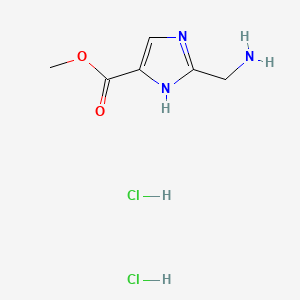
![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)

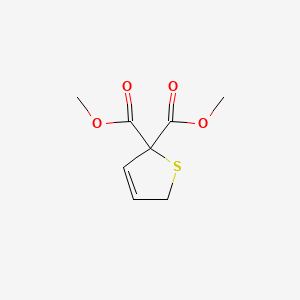
![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)
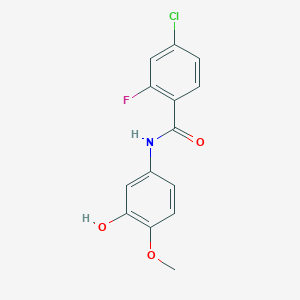
![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)